Fantofarone

Descripción general

Descripción

Fantofarone es un bloqueador de los canales de calcio, específicamente dirigido a los canales de calcio de tipo L. Es conocido por sus potentes propiedades antagonistas y ha sido estudiado para diversas aplicaciones terapéuticas, incluyendo el tratamiento de enfermedades cardiovasculares y la reversión de la resistencia a los fármacos en la malaria .

Métodos De Preparación

La síntesis de Fantofarone implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye:

Paso 1: Preparación de 3,4-dimetoxi feniletilamina.

Paso 2: Reacción con 4-(2-propan-2-ilindolizina-1-sulfonil)fenol para formar el intermedio.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue pasos similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Fantofarone experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar bajo condiciones específicas para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir los sulfoxidos de nuevo en sulfuros.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfonilo, dando lugar a diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Fantofarone primarily acts as a blocker of L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. By inhibiting these channels, it reduces calcium influx into cells, leading to various physiological effects, particularly in the cardiovascular system .

Pharmacokinetics

Studies have demonstrated that after oral administration, peak plasma concentrations and areas under the concentration-time curve are significant indicators of its pharmacokinetic behavior. For instance, a study indicated that the pharmacokinetic profile of this compound could be modeled using a two-exponential model to predict its effects over time .

Therapeutic Applications

This compound's applications span several medical fields, notably:

-

Cardiovascular Medicine

- Angina Pectoris : Clinical trials have shown that this compound is effective in treating chronic stable angina. In a double-blind study with doses ranging from 50 mg to 200 mg twice daily, patients experienced significant improvements in exercise tolerance and reductions in anginal episodes .

- Vasospasm : It has been utilized to treat angioplasty-induced vasospasm in animal models. This compound demonstrated efficacy in reducing vasospasm following vascular injury, suggesting its potential for managing similar conditions in humans .

-

Neuroscience

- This compound is being explored for neuroprotective effects and modulation of neuronal signaling pathways. Its ability to influence calcium dynamics may have implications for treating neurodegenerative diseases.

-

Malaria Treatment

- Research indicates that this compound may reverse chloroquine resistance in Plasmodium falciparum, highlighting its potential role in malaria therapy.

Cardiovascular Effects

A multicenter study involving 330 patients assessed the safety and efficacy of this compound for chronic stable angina. Results showed that doses of 100 mg and 150 mg significantly prolonged exercise duration before anginal onset compared to placebo (38 seconds and 45 seconds respectively) without major adverse effects .

Angioplasty-Induced Vasospasm

In an experimental study on rabbits with atherosclerosis, this compound effectively reduced the occurrence of vasospasm post-angioplasty. The findings suggest that it may be beneficial for patients undergoing similar procedures .

Data Tables

Mecanismo De Acción

Fantofarone ejerce sus efectos bloqueando los canales de calcio de tipo L, que son cruciales para la entrada de calcio en varios tipos de células. Al inhibir estos canales, this compound reduce la entrada de calcio en las células, lo que conduce a la vasodilatación y la disminución de la resistencia vascular. Este mecanismo es particularmente beneficioso en el tratamiento de afecciones cardiovasculares .

Comparación Con Compuestos Similares

Fantofarone se compara a menudo con otros bloqueadores de los canales de calcio como el verapamilo y el diltiazem. Si bien todos estos compuestos se dirigen a los canales de calcio, this compound es único debido a su mayor potencia y selectividad para los canales de tipo L. Compuestos similares incluyen:

La estructura única y las propiedades de unión de this compound lo convierten en un compuesto valioso tanto en contextos de investigación como terapéuticos.

Actividad Biológica

Fantofarone (SR 33557) is a novel calcium channel antagonist belonging to the sulfone indolizine class. Its unique structure differentiates it from traditional calcium channel blockers, and it exhibits significant biological activity, particularly in the cardiovascular system. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and potential therapeutic applications.

This compound primarily acts as a slow-channel calcium antagonist. It inhibits calcium influx through L-type calcium channels, which is crucial for muscle contraction in cardiac and vascular tissues. The compound has been shown to have a higher potency than some established calcium antagonists like verapamil and diltiazem, with IC50 values for inhibiting [^3H]nitrendipine binding ranging from 0.19 to 4.5 nM .

Pharmacological Effects

-

Cardiovascular Effects :

- Antianginal Activity : Clinical trials have demonstrated that doses of 100 mg to 150 mg twice daily significantly prolong exercise time in patients with chronic stable angina pectoris. Specifically, patients in these groups experienced an increase of 38 and 45 seconds in treadmill exercise time compared to placebo .

- Vasodilatory Effects : this compound acts as a potent peripheral and coronary vasodilator, which helps in reducing cardiac workload and improving oxygen delivery to the myocardium .

- Safety Profile :

Clinical Trial Overview

A significant clinical trial assessed the safety and efficacy of this compound in patients with chronic stable angina pectoris. The study design was rigorous:

- Participants : 330 patients randomized into treatment and placebo groups.

- Dosing : this compound was administered at doses of 50, 100, 150, and 200 mg twice daily.

- Outcomes : The primary outcome was the time to moderate angina during treadmill exercise tests.

Results Summary :

| Dose (mg) | Mean Exercise Time (seconds) | Placebo Comparison |

|---|---|---|

| 50 | Not significant | - |

| 100 | +38 | Significant |

| 150 | +45 | Significant |

| 200 | Not reported | - |

This trial highlighted the efficacy of this compound in improving exercise tolerance among angina patients without significantly altering systolic blood pressure at rest or during exertion .

Additional Biological Activities

Recent studies have also explored the potential antimalarial properties of this compound. Although its primary indication is cardiovascular treatment, some evidence suggests it may possess weak intrinsic antimalarial activity . This aspect warrants further investigation as it could open new therapeutic avenues for this compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Fantofarone, and what experimental methodologies are recommended to validate its calcium channel antagonism in vitro?

this compound (SR 33557) is a highly potent calcium channel antagonist, as confirmed by its clinical data and molecular interactions . To validate its mechanism:

- Use patch-clamp electrophysiology to measure calcium current inhibition in target cells (e.g., cardiomyocytes or smooth muscle cells).

- Employ calcium imaging techniques (e.g., Fluo-4 AM dye) to quantify intracellular Ca²⁺ flux changes in response to this compound treatment.

- Compare dose-response curves with established calcium channel blockers (e.g., verapamil) to assess relative potency .

Q. How can researchers design a robust in vitro study to assess this compound’s selectivity for specific calcium channel subtypes?

- Utilize heterologous expression systems (e.g., HEK293 cells transfected with Cav1.2, Cav1.3, or T-type channels) to isolate channel subtypes.

- Apply voltage-clamp protocols to measure this compound’s inhibitory effects under varying membrane potentials.

- Include positive and negative controls (e.g., nifedipine for L-type channels) to validate specificity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

- Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report confidence intervals and effect sizes to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in osteogenic differentiation, as observed in mechano-electrical coupling studies?

Contradictions may arise from differences in mechanical stimulation protocols or cell types. Methodological recommendations:

- Standardize mechanical loading conditions (e.g., cyclic strain magnitude/frequency) across experiments.

- Quantify YAP/TAZ nuclear translocation (via immunofluorescence) to correlate mechano-sensing outcomes with calcium influx .

- Conduct knockdown/rescue experiments (e.g., siRNA targeting calcium channels) to isolate this compound’s effects .

Table 1: Key Parameters in Osteogenic Differentiation Studies

Q. What strategies are effective for optimizing this compound’s synthesis in laboratory settings, and how can purity be rigorously validated?

this compound can be synthesized via two routes:

- Route 1: Alkylation of 4-hydroxyphenyl sulfone with 1,3-dibromopropane, followed by condensation with a tertiary amine .

- Route 2: Direct condensation of sulfone with a pre-formed tertiary amine .

- Validate purity (>99.98%) using HPLC with UV detection and NMR spectroscopy to confirm structural integrity .

Q. How should researchers integrate multi-omics data to explore this compound’s off-target effects in cardiovascular and bone regeneration models?

- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.

- Combine with proteomic analysis (LC-MS/MS) to map calcium signaling pathway perturbations.

- Use pathway enrichment tools (e.g., DAVID, KEGG) to prioritize off-target networks .

Q. What methodological safeguards are essential when translating this compound’s in vitro findings to in vivo models?

- Conduct pharmacokinetic studies to assess bioavailability and tissue distribution.

- Monitor electrocardiogram (ECG) parameters in animal models to detect arrhythmogenic risks.

- Include sham-operated controls to distinguish drug effects from surgical stress .

Methodological and Data Analysis Questions

Q. How should conflicting data from this compound’s dual roles in calcium channel blockade and osteogenesis be systematically addressed?

Propiedades

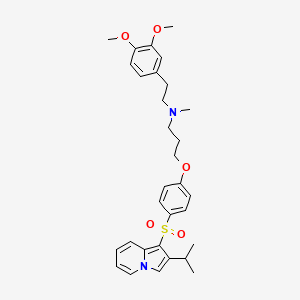

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAMRBIZWGDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150729 | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114432-13-2 | |

| Record name | Fantofarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantofarone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANTOFARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.